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Compound of Interest

Compound Name: (+-)-Aegeline

Cat. No.: B7765714

FOR IMMEDIATE RELEASE

[City, State] — [Date] — This application note provides a detailed overview and experimental
protocols for the structural characterization of (+-)-Aegeline, a naturally occurring alkaloid,
utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These powerful
analytical techniques are indispensable for the unambiguous structural elucidation and purity
assessment of natural products in academic research and drug development.

Introduction

(+-)-Aegeline, with the systematic IUPAC name (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-
phenylprop-2-enamide, is a bioactive compound isolated from various plant species. Its
chemical formula is C1sH19NOs, and it has a molecular weight of 297.3 g/mol . The structural
complexity and potential pharmacological activities of aegeline necessitate precise
characterization, for which NMR and mass spectrometry are the gold standard methodologies.
This document outlines the key experimental procedures and data interpretation for the
comprehensive analysis of (+-)-Aegeline.

Data Presentation

Quantitative data obtained from NMR and mass spectrometry analyses are summarized in the
following tables for clarity and comparative purposes.
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Table 1: *H NMR Spectral Data of (+-)-Aegeline

Chemical Shift (3,

Coupling Constant

Proton (Position) Multiplicity

ppm) (J, Hz)
H-2', H-6' 7.28 d 8.6
H-3', H-5' 6.88 d 8.6
H-2", H-6" 7.50-7.40 m
H-3", H-4", H-5" 7.40-7.30 m
H-a 4.85 dd 8.0,4.0
H-B 3.55-3.45 m
H-p" 3.40-3.30 m
OCHs 3.79 S
NH 6.30 t 55
OH 2.50 d 3.5
H-7 7.63 d 15.7
H-8 6.45 d 15.7

Solvent: CDClIs. Spectrometer frequency: 400 MHz.

Table 2: *C NMR Spectral Data of (+-)-Aegeline
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Carbon (Position) Chemical Shift (3, ppm)
Cc-1 1335
C-2', C-6' 127.5
C-3, C-5 114.0
Cc-4' 159.2
c-1" 135.0
c-2", C-6" 128.8
c-3", C-5" 129.8
c-4" 127.8
C=0 166.5
CH-OH (C-0) 725
CHz-NH (C-B) 46.0
OCHs 55.3
C-7 141.5
C-8 121.0

Solvent: CDClIs. Spectrometer frequency: 100 MHz.

Table 3: Mass Spectrometry Fragmentation Data of (+-)-
Aegeline
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Precursor lon (m/z)

Fragment lon (m/z)

Relative Intensity Proposed Fragment

(%) Structure/Loss
298.14 [M+H]* 280.13 15 [M+H - H20]*+
[C10H1102]* (p-
163.08 40 methoxybenzoyl
cation)
CoH110]* (p-
135.08 100 [CoHuOl" (p
methoxystyrene)
[CoH7O]* (cinnamoyl
131.05 95 .
cation)
[CsH7]+
103.05 75 (phenylacetylene
cation)
320.12 [M+Na]* 298.14 10 [M+Na - H20]*
185.09 35 [C10H11NaO2]*
157.07 80 [CoH10NaO]*

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be

adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

o Weigh approximately 5-10 mg of purified (+-)-Aegeline.

e Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCIs) in a clean, dry 5 mm

NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
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o Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous
solution.

1.2. *H NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse (zg30)

Spectral Width: 0-15 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-32

1.3. 13C NMR Data Acquisition:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse program (zgpg30)

Spectral Width: 0-200 ppm

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (due to the low natural abundance of 13C)

1.4. Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

e Phase correct the spectra manually.

o Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both *H and *3C spectra.
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« Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

e Analyze the multiplicity and coupling constants in the *H NMR spectrum to deduce proton
connectivity.

e Assign the signals in the 3C NMR spectrum based on chemical shift values and comparison
with literature data for similar structures.

Mass Spectrometry (MS)

2.1. Sample Preparation:

e Prepare a stock solution of (+-)-Aegeline in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase solvent.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

e LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-
Performance Liquid Chromatography (UHPLC) system.

e Column: A C18 reversed-phase column is typically suitable.

» Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic
acid (B).

e Flow Rate: 0.2-0.5 mL/min.
e Injection Volume: 5-10 pL.
2.3. Mass Spectrometry Data Acquisition:

o Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument.

« lonization Mode: Electrospray lonization (ESI) in positive ion mode.

e Scan Range: m/z 50-500.
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 MS/MS Analysis: Perform fragmentation of the precursor ions ([M+H]* and [M+Na]*) using
collision-induced dissociation (CID) to obtain fragment ion spectra.

2.4. Data Analysis:
« |dentify the molecular ion peaks ([M+H]* at m/z 298.14 and [M+Na]* at m/z 320.12).
e Analyze the high-resolution mass data to confirm the elemental composition.

« Interpret the MS/MS fragmentation pattern to elucidate the structure of the fragment ions and
confirm the connectivity of the molecule.

Mandatory Visualizations
Chemical Structure of (+-)-Aegeline

Click to download full resolution via product page

Caption: Chemical structure of (+-)-Aegeline.

Experimental Workflow for (+-)-Aegeline
Characterization
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Caption: Workflow for NMR and MS characterization.

Mass Spectrometry Fragmentation Pathway of (+-)-
Aegeline
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Caption: Proposed ESI-MS/MS fragmentation of Aegeline.

 To cite this document: BenchChem. [Characterization of (+-)-Aegeline: An Application Note
on NMR and Mass Spectrometry Techniques]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b77657 14#nmr-and-mass-spectrometry-for-
aegeline-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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